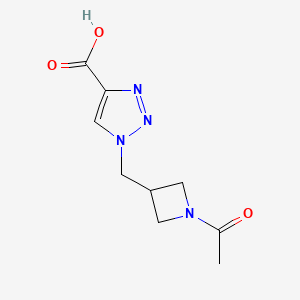
1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (AATC) is a novel synthetic compound with potential applications in the field of medicinal chemistry. AATC is a member of the triazole family of compounds and is composed of a 1-acetylazetidin-3-ylmethyl group attached to a 1H-1,2,3-triazole-4-carboxylic acid group. AATC has been studied for its potential use as an anti-cancer and anti-inflammatory agent, as well as for its ability to inhibit the growth of certain microorganisms.
Applications De Recherche Scientifique
Drug Synthesis and Medicinal Chemistry
The azetidine and triazole moieties are common in many pharmacologically active compounds. The azetidine ring, being a four-membered ring, imparts a degree of strain that can enhance the biological activity of the molecule . Triazoles, on the other hand, are known for their robustness and versatility in drug design . This compound could serve as a key intermediate in the synthesis of novel drugs with potential antibacterial, antifungal, or antiviral activities.
Development of Anticancer Agents
Triazole derivatives have been explored for their potential anticancer properties. The compound could be used to synthesize new triazole derivatives that might inhibit cancer cell growth or proliferation . Research could focus on modifying the azetidine and triazole portions to optimize the compound’s interaction with specific cancer targets.
Agricultural Chemical Research
Azetidine and triazole derivatives are also used in the development of agrochemicals. This compound could be a precursor for the synthesis of new pesticides or herbicides, potentially leading to products that are more effective and environmentally friendly .
Material Science Applications
The rigidity and unique electronic properties of azetidine and triazole rings make them interesting candidates for material science applications. This compound could be used in the synthesis of novel polymers or coatings with enhanced thermal stability or specific conductive properties .
Bioconjugation and Biomarker Development
Triazole rings can be used in ‘click chemistry’, a method widely used for bioconjugation. This compound could be utilized to create biomarkers or probes for medical diagnostics, attaching to biomolecules in a highly specific and stable manner .
Protein Degradation Research (PROTACs)
The compound’s structure is suitable for serving as a linker in the development of proteolysis targeting chimeras (PROTACs). These are molecules designed to induce the degradation of specific proteins and are a growing area of therapeutic research .
Peptidomimetics and Drug Delivery Systems
The azetidine ring can mimic peptide bonds, making the compound useful in the design of peptidomimetics. These are molecules that mimic the structure of peptides and can be used to disrupt protein-protein interactions in disease states .
Chemical Biology and Enzyme Inhibition
Both azetidine and triazole rings can act as enzyme inhibitors. This compound could be modified to study enzyme mechanisms or develop new inhibitors that could serve as tools in chemical biology or as potential therapeutics .
Propriétés
IUPAC Name |
1-[(1-acetylazetidin-3-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-6(14)12-2-7(3-12)4-13-5-8(9(15)16)10-11-13/h5,7H,2-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXBETBMMKQLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



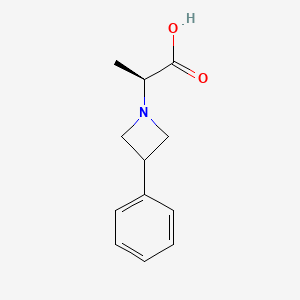
![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)
![7-Cyclohexyl-5-azaspiro[2.4]heptane](/img/structure/B1480397.png)

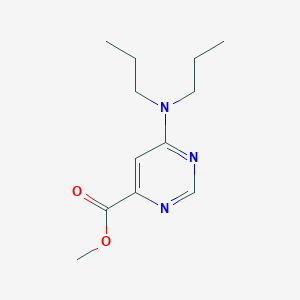

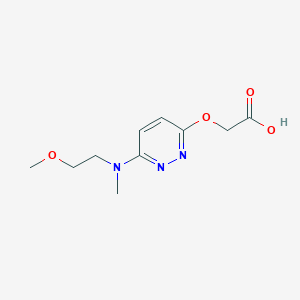
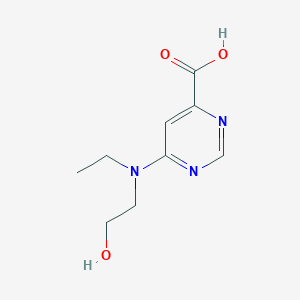
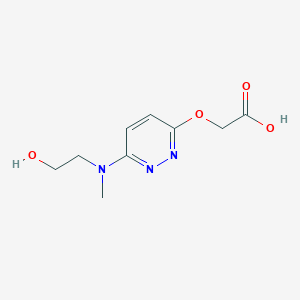


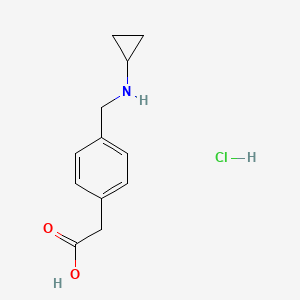
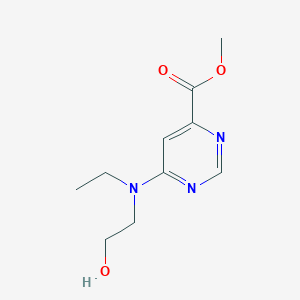
![N-ethyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480413.png)